Hirudin (54-65) (desulfated)

Description

Properties

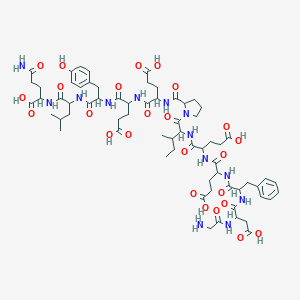

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEKMMIWGPUTGR-SQJOKQRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H93N13O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hirudin (54-65) (desulfated)

A Senior Application Scientist's Synthesis of Molecular Interactions, Functional Consequences, and Experimental Methodologies

This guide provides a detailed exploration of the mechanism of action of desulfated Hirudin (54-65), a synthetic peptide fragment derived from the potent natural thrombin inhibitor, Hirudin. Designed for researchers, scientists, and drug development professionals, this document elucidates the nuanced molecular interactions, functional implications, and key experimental protocols for studying this important biochemical tool.

Introduction: A Tale of Two Binding Sites and the Significance of a Single Sulfate Group

Hirudin, a 65-amino acid polypeptide isolated from the salivary glands of the medicinal leech (Hirudo medicinalis), is the most potent natural inhibitor of thrombin, a critical serine protease in the blood coagulation cascade.[1][2] Native hirudin's remarkable affinity and specificity for thrombin arise from its unique bivalent mode of binding. Its compact N-terminal domain, stabilized by three disulfide bonds, interacts with the active site of thrombin, while its acidic C-terminal tail binds to a distinct region known as the anion-binding exosite I (ABE-I), which is also the fibrinogen recognition site.[1][2][3][4]

The synthetic peptide fragment, Hirudin (54-65) (desulfated), corresponds to a key portion of this C-terminal tail. A crucial distinction from its native counterpart is the absence of a sulfate group on the tyrosine residue at position 63 (Tyr63).[5] This modification significantly reduces its binding affinity for thrombin compared to the sulfated version, making it an invaluable tool for dissecting the specific contributions of the C-terminal interactions to thrombin inhibition.[5][6] By selectively engaging ABE-I without blocking the active site, desulfated Hirudin (54-65) allows for a nuanced investigation of thrombin's functions beyond its catalytic activity.[4][5]

Molecular Mechanism of Action: A Detailed Look at the Hirudin (54-65)-Thrombin Interaction

The primary mechanism of action of desulfated Hirudin (54-65) is its specific, non-covalent binding to the anion-binding exosite I (ABE-I) of α-thrombin.[5][7] This interaction is predominantly electrostatic in nature, driven by the attraction between the negatively charged acidic residues of the peptide and the positively charged surface of ABE-I.[5][6]

Crystallographic studies have revealed that the C-terminal fragment of hirudin, including the 54-65 sequence, adopts an extended chain conformation to bind to ABE-I.[5] The final five residues of the peptide form a 3₁₀ helical turn, which fits into a hydrophobic pocket on the thrombin surface, further stabilizing the complex.[5]

The following diagram illustrates the binding of desulfated Hirudin (54-65) to thrombin's anion-binding exosite I.

Caption: Binding of desulfated Hirudin (54-65) to thrombin's ABE-I.

Key residues within the Hirudin (54-65) sequence have been identified as critical for this interaction. Substitution studies have shown that Phenylalanine at position 56 (Phe56), Glutamic acid at position 57 (Glu57), Isoleucine at position 59 (Ile59), Proline at position 60 (Pro60), and Leucine at position 64 (Leu64) are all crucial for the inhibition of thrombin-induced platelet activation.[8]

Functional Consequences of ABE-I Blockade

By occupying ABE-I, desulfated Hirudin (54-65) competitively inhibits the binding of thrombin's natural substrates and cofactors that rely on this exosite for recognition. This leads to several key functional consequences:

-

Inhibition of Fibrin Clot Formation: ABE-I is the primary binding site for fibrinogen. By blocking this site, desulfated Hirudin (54-65) prevents thrombin from cleaving fibrinogen to fibrin, thereby inhibiting clot formation.[1][2][6] It has an IC₅₀ value of 3.7 µM for the inhibition of fibrin clot formation induced by isolated bovine thrombin.[9]

-

Inhibition of Thrombin-Induced Platelet Activation: Thrombin is a potent activator of platelets, a process that is also mediated through ABE-I. Desulfated Hirudin (54-65) effectively inhibits thrombin-induced platelet aggregation and secretion in a dose-dependent manner.[5][8]

-

Modulation of Heparin Cofactor II (HCII) Activity: The N-terminal acidic domain of HCII also binds to thrombin's ABE-I. Desulfated Hirudin (54-65) competes with HCII for this binding site, thereby modulating its efficacy as a thrombin inhibitor.[5]

-

Inhibition of Neutrophil Chemotaxis: Thrombin can act as a chemoattractant for neutrophils. The C-terminal hirudin peptides, including the 54-65 fragment, have been shown to block this thrombin-induced neutrophil chemotaxis, suggesting that the chemotactic domain of thrombin is also located at or near ABE-I.[10]

It is important to note that because desulfated Hirudin (54-65) does not interact with the catalytic site of thrombin, it does not inhibit the cleavage of small synthetic chromogenic substrates.[4] This property makes it a highly specific tool for isolating and studying the functions of ABE-I.

The Critical Role of Tyrosine Sulfation

The sulfation of Tyr63 in native hirudin dramatically enhances its binding affinity for thrombin by an order of magnitude or more.[6][8][11] This increased potency is attributed to the additional electrostatic interactions provided by the negatively charged sulfate group with positively charged residues in ABE-I.[6] The desulfated form, therefore, represents a lower-affinity inhibitor, which can be advantageous in experimental settings where a more reversible or less potent inhibition is desired to study dynamic processes.[5]

| Parameter | Sulfated Hirudin (Native) | Desulfated Hirudin (Recombinant/Synthetic) | Reference |

| Binding Affinity (KD) | ~20 fM | Significantly higher (lower affinity) | [12] |

| Anticoagulant Potency | High | Reduced (at least 10-fold lower) | [6][8][11] |

Experimental Protocols for Studying the Hirudin (54-65)-Thrombin Interaction

The following are detailed, step-by-step methodologies for key experiments used to characterize the interaction between desulfated Hirudin (54-65) and thrombin.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) of the desulfated Hirudin (54-65)-thrombin interaction.

Methodology:

-

Immobilization of Thrombin:

-

Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject human α-thrombin (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 1000-2000 RU).

-

Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

-

A reference flow cell should be prepared similarly but without the injection of thrombin.

-

-

Binding Analysis:

-

Prepare a series of concentrations of desulfated Hirudin (54-65) in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4). Concentrations should span a range above and below the expected KD.

-

Inject the peptide solutions over the thrombin-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

-

Allow for dissociation in the running buffer for a defined time (e.g., 300 seconds).

-

Regenerate the sensor surface between each peptide injection using a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5), if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Globally fit the association and dissociation curves from the different peptide concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and KD.

-

Caption: Workflow for SPR analysis of Hirudin-thrombin binding.

Thrombin-Induced Clotting Time Assay

This functional assay measures the anticoagulant activity of the peptide.

Objective: To determine the concentration of desulfated Hirudin (54-65) required to double the thrombin-induced clotting time.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of human α-thrombin (e.g., 20 NIH units/mL) in a suitable buffer (e.g., 0.15 M NaCl).

-

Prepare a stock solution of fibrinogen (e.g., 2 mg/mL) in buffer.

-

Prepare serial dilutions of desulfated Hirudin (54-65) in the same buffer.

-

-

Assay Procedure:

-

In a coagulometer cuvette pre-warmed to 37°C, mix a defined volume of pooled normal human plasma or purified fibrinogen with different concentrations of the Hirudin peptide or buffer (control).

-

Incubate the mixture for a short period (e.g., 1-2 minutes).

-

Initiate clotting by adding a defined volume of the thrombin solution.

-

Record the time to clot formation.

-

-

Data Analysis:

-

Plot the clotting time against the concentration of desulfated Hirudin (54-65).

-

Determine the concentration of the peptide that doubles the clotting time compared to the control.

-

Chromogenic Substrate Assay

This assay demonstrates the specificity of the peptide for ABE-I.

Objective: To show that desulfated Hirudin (54-65) does not inhibit the catalytic activity of thrombin towards a small synthetic substrate.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of human α-thrombin in a suitable assay buffer (e.g., Tris-buffered saline, pH 8.3).

-

Prepare a solution of a thrombin-specific chromogenic substrate (e.g., S-2238) in water.

-

Prepare a high concentration of desulfated Hirudin (54-65).

-

-

Assay Procedure:

-

In a 96-well plate, add thrombin solution to wells containing either buffer (control) or the Hirudin peptide.

-

Pre-incubate at 37°C for a few minutes.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Measure the change in absorbance at 405 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis (change in absorbance per unit time).

-

Compare the rate in the presence and absence of desulfated Hirudin (54-65). No significant difference is expected, confirming the peptide does not block the active site.

-

Conclusion: A Versatile Tool for Thrombin Research

Desulfated Hirudin (54-65) serves as a highly specific and invaluable molecular probe for investigating the multifaceted roles of thrombin's anion-binding exosite I. Its mechanism of action, centered on the competitive blockade of this exosite, allows researchers to uncouple the catalytic functions of thrombin from its substrate and cofactor recognition functions. This guide has provided a comprehensive overview of its molecular interactions, functional consequences, and the experimental methodologies required for its characterization, empowering researchers to effectively utilize this peptide in their studies of hemostasis, thrombosis, and beyond.

References

-

Huang, Y., Zhang, Y., Zhao, B., Xu, Q., Zhou, X., Song, H., Yu, M., & Mo, W. (2014). Structural basis of RGD-hirudin binding to thrombin: Tyr3 and five C-terminal residues are crucial for inhibiting thrombin activity. BMC Structural Biology, 14, 26. [Link]

-

Jandrot-Perrus, M., Hoinne, D., & Guillin, M. C. (1991). Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets. Thrombosis and Haemostasis, 66(3), 300-305. [Link]

-

Rydel, T. J., Tulinsky, A., Bode, W., & Huber, R. (1991). Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition. Journal of Molecular Biology, 221(2), 583-601. [Link]

-

Krishnaswamy, S., & Mann, K. G. (1988). Analysis of the secondary structure of hirudin and the mechanism of its interaction with thrombin. The Journal of Biological Chemistry, 263(32), 16777-16783. [Link]

-

Li, G., Wang, K., & Su, Z. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology, 12, 708871. [Link]

-

Mittl, P. R., Di Marco, S., Fendrich, G., Pohlig, G., Heim, J., Sommerhoff, C. P., & Grütter, M. G. (2000). Crystal structure of the human α-thrombin-haemadin complex: an exosite II-binding inhibitor. The EMBO Journal, 19(11), 2514-2523. [Link]

-

Fenton, J. W. 2nd. (1989). Thrombin inhibition by hirudin. Haematologica, 74 Suppl 2, 85-88. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, R., & Wang, J. (2025). Construction of safer hirudin-derived peptides with enhanced anticoagulant properties based on C-terminal active residue adaptation and modification. International Journal of Biological Macromolecules, 281, 134988. [Link]

-

Proteopedia. (2024, October 9). 1fph. Retrieved February 11, 2026, from [Link]

-

Kumar, A., & Carafoli, E. (1992). Inhibition of the amplification reactions of blood coagulation by site-specific inhibitors of α-thrombin. Biochemical Journal, 283(3), 893-897. [Link]

-

De Cristofaro, R., & De Candia, E. (1995). Thrombin-thrombomodulin interaction: energetics and potential role of water as an allosteric effector. The Journal of Biological Chemistry, 270(33), 19491-19497. [Link]

-

Payne, M. H., Krstenansky, J. L., Yates, M.T., & Mao, S. J. (1991). Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides. Journal of Medicinal Chemistry, 34(3), 1184-1187. [Link]

-

Stone, S. R., & Hofsteenge, J. (1986). Kinetics of the inhibition of thrombin by hirudin. Biochemistry, 25(16), 4622-4628. [Link]

-

Niehrs, C., Huttner, W. B., Carvallo, D., & Degryse, E. (1990). Conversion of recombinant hirudin to the natural form by in vitro tyrosine sulfation. Differential substrate specificities of leech and bovine tyrosylprotein sulfotransferases. The Journal of Biological Chemistry, 265(16), 9314-9318. [Link]

Sources

- 1. Structural basis of RGD-hirudin binding to thrombin: Tyr3 and five C-terminal residues are crucial for inhibiting thrombin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review [frontiersin.org]

- 3. Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thrombin inhibition by hirudin: how hirudin inhibits thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]

- 6. Construction of safer hirudin-derived peptides with enhanced anticoagulant properties based on C-terminal active residue adaptation and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Thieme E-Books & E-Journals - [thieme-connect.com]

- 11. Conversion of recombinant hirudin to the natural form by in vitro tyrosine sulfation. Differential substrate specificities of leech and bovine tyrosylprotein sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics of the inhibition of thrombin by hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function of Desulfated Hirudin Fragments

Abstract

Hirudin, a potent natural anticoagulant from the leech Hirudo medicinalis, operates by directly and specifically inhibiting thrombin. Its mechanism involves a bivalent interaction, with its N-terminal domain blocking the enzyme's active site and its acidic C-terminal tail binding to thrombin's anion-binding exosite I. This guide focuses on synthetic C-terminal fragments of hirudin, specifically the well-studied desulfated hirudin fragment 54-65. The absence of the critical sulfate group on Tyrosine-63 significantly alters its binding affinity, making it an invaluable tool for dissecting the molecular interactions governing thrombin recognition and inhibition. We will explore the structure of this fragment, its precise mechanism of action, the functional consequences of desulfation, and detailed protocols for its characterization. This analysis provides researchers and drug developers with a foundational understanding of its utility in thrombosis research and as a scaffold for novel anticoagulant design.

Introduction: Hirudin and the Significance of its C-Terminal Domain

Thrombin is the central serine protease in the coagulation cascade, responsible for cleaving fibrinogen to form insoluble fibrin clots.[1] Its dysregulation is a hallmark of thrombotic diseases, making it a prime target for anticoagulant therapy.[2] Hirudin is the most potent and specific natural inhibitor of thrombin known.[2][3] Natural hirudin is a 65-amino acid polypeptide that features a critical post-translational modification: the sulfation of the tyrosine residue at position 63 (Tyr63).[1]

The inhibitory mechanism of full-length hirudin is bimodal:

-

N-terminal Domain (residues 1-47): A compact, disulfide-bonded domain that physically blocks the catalytic active site of thrombin.[1][4]

-

C-terminal Tail (residues 48-65): A disordered, acidic tail that binds with high specificity to a non-catalytic surface groove on thrombin known as anion-binding exosite I (or fibrinogen recognition exosite).[1][5]

This exosite is crucial for thrombin's recognition of its primary substrate, fibrinogen.[5][6] By occupying this site, the C-terminal tail of hirudin acts as a competitive inhibitor, preventing fibrinogen from binding.[7][8] Synthetic fragments corresponding to this C-terminal tail, such as hirudin 54-65, can independently inhibit thrombin's clotting activity without blocking its catalytic site for small chromogenic substrates.[5][9][10]

Recombinant and synthetic versions of hirudin often lack the Tyr63 sulfation, resulting in "desulfated" variants.[3] While this simplifies manufacturing, the absence of the negatively charged sulfate group leads to a significant, approximately 10-fold, reduction in binding affinity and anticoagulant activity compared to the native, sulfated form.[3] This makes the desulfated hirudin fragment 54-65 not only a subject of study itself but also a critical control and molecular probe for understanding the precise role of tyrosine sulfation in protein-protein interactions.[1][11]

Molecular Structure of Desulfated Hirudin Fragment 54-65

Primary Structure

The most commonly studied C-terminal fragment is hirudin (54-65). Its primary amino acid sequence is:

Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln [12][13]

Key features of this sequence include:

-

A Cluster of Acidic Residues: The presence of multiple glutamic acid (Glu) and aspartic acid (Asp) residues gives the peptide a strong negative charge at physiological pH, which is crucial for its interaction with the positively charged exosite I of thrombin.[7]

-

Critical Hydrophobic Residues: Mutagenesis studies have identified Phe56, Ile59, Pro60, and Leu64 as critical for activity.[9][14] These residues form a hydrophobic patch essential for binding.

-

Desulfated Tyrosine: The tyrosine (Tyr) at position 63 is the site of natural sulfation. In the desulfated fragment, it is a standard, un-modified tyrosine residue.[11]

Secondary and Tertiary Structure

When free in solution, the hirudin 54-65 fragment is largely unstructured or disordered.[1][15] However, upon binding to thrombin, it adopts a defined conformation. Transferred Nuclear Overhauser Effect (trNOE) NMR studies show that the C-terminal portion of the peptide (residues 61-65) forms an α-helical structure when bound to the enzyme.[15]

This induced-fit binding orients the critical side chains for optimal interaction with thrombin's surface. The structure positions the hydrophobic side chains of Phe56, Ile59, Pro60, Tyr63, and Leu64 to form a hydrophobic cluster on one face of the molecule, while the charged acidic residues are presented on the opposite face.[15] This amphipathic arrangement is key to its specific and high-affinity binding to exosite I.

Mechanism of Action and Function

Binding to Thrombin Exosite I

The desulfated hirudin fragment 54-65 functions as a competitive inhibitor by binding directly to thrombin's anion-binding exosite I.[6][11] This binding is primarily driven by a combination of electrostatic and hydrophobic interactions.[1][7]

-

Electrostatic Steering: The negatively charged acidic residues (Asp, Glu) on the fragment are attracted to the positively charged residues (Arg, Lys) that line the exosite I groove of thrombin.[7]

-

Hydrophobic Interactions: The nonpolar side chains of Phe56, Ile59, Tyr63, and Leu64 make significant contact with hydrophobic pockets within the exosite, contributing substantially to the binding energy.[1][15]

By occupying exosite I, the fragment physically blocks the binding of larger substrates like fibrinogen and interferes with thrombin-mediated platelet activation, which also relies on this exosite.[9][11] This inhibition is specific to exosite I-dependent functions; the fragment does not block the enzyme's catalytic site, so thrombin can still cleave small synthetic substrates.[5][10]

The Functional Impact of Desulfation

The key functional difference between sulfated and desulfated hirudin lies in binding affinity. The sulfate group on Tyr63 adds a significant negative charge that forms a strong electrostatic interaction with positively charged residues in exosite I.[1][7] Its absence in the desulfated fragment removes this critical interaction, leading to a weaker binding affinity.

This is quantitatively reflected in their inhibition constants (IC₅₀). For example, one study reported that the desulfated hirudin fragment (54-65) inhibits fibrin clot formation with an IC₅₀ value of 3.7 µM.[12][16] In contrast, related sulfated peptides can exhibit IC₅₀ values in the sub-micromolar range, demonstrating a significant increase in potency.[17][18] The sulfation of Tyr63 has been shown to be more critical for enhancing inhibitory potency than modifications at other nearby positions.[18][19]

Quantitative Data Summary

The following table summarizes the inhibitory potency of a desulfated hirudin fragment compared to related sulfated analogs.

| Compound | Description | Target Activity | IC₅₀ Value | Reference |

| Hirudin (54-65) | Desulfated C-terminal fragment | Fibrin Clot Formation | 3.7 µM | [12][16] |

| Hirugen | Synthetic sulfated hirudin 53-64 | Thrombin Time | 4.0 µM | [17] |

| MDL28050 | Synthetic sulfated hirudin analog | Thrombin Time | 1.1 µM | [17] |

| NF-22 | Synthetic di-sulfated decapeptide | Thrombin Time | 0.3 µM | [17] |

Note: IC₅₀ values can vary based on assay conditions. This table is for comparative purposes.

Experimental Analysis and Protocols

Validating the structure and function of a synthetic desulfated hirudin fragment is a multi-step process. It begins with synthesis and purification, followed by structural confirmation and functional characterization.

Synthesis and Purification

Desulfated hirudin fragments are typically produced via solid-phase peptide synthesis (SPPS).[14] After synthesis, the crude peptide is cleaved from the resin and purified, most commonly using reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve high purity (>95%).

Structural Verification: Mass Spectrometry

Causality: Before functional testing, it is imperative to confirm that the purified peptide has the correct molecular weight. This validates the primary structure and ensures the absence of deletion sequences or incomplete deprotection from the synthesis process.

-

Protocol:

-

Prepare a ~1 mg/mL solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 400-2000 m/z).

-

Deconvolute the resulting charge state envelope to determine the experimental molecular weight.

-

Compare the experimental mass to the theoretical mass calculated from the amino acid sequence (e.g., for Hirudin 54-65, C₆₆H₉₃N₁₃O₂₅, the average mass is ~1468.5 g/mol ).[13]

-

Functional Assay: Chromogenic Thrombin Inhibition

Causality: This protocol provides a quantitative measure of the fragment's ability to inhibit thrombin's enzymatic activity. It uses a small chromogenic substrate that can access the catalytic site even when exosite I is occupied. By measuring the rate of color development in the presence of varying inhibitor concentrations, an IC₅₀ value can be determined. This is a self-validating system because it includes controls for baseline enzyme activity (no inhibitor) and background signal (no enzyme).

-

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238 or S-2366)

-

Tris-buffered saline (TBS), pH 7.4, with 0.1% BSA

-

Desulfated hirudin fragment 54-65 stock solution

-

96-well microplate and plate reader capable of reading absorbance at 405 nm[20]

-

-

Step-by-Step Methodology:

-

Prepare Reagents:

-

Thaw all reagents and keep them on ice.

-

Prepare a working solution of thrombin (e.g., 5 NIH units/mL) in TBS.

-

Prepare a working solution of the chromogenic substrate (e.g., 1 mM) in sterile water.

-

Prepare a serial dilution of the desulfated hirudin fragment in TBS, covering a range from ~0.1 µM to 100 µM.

-

-

Assay Setup (in a 96-well plate):

-

Add 50 µL of TBS to each well.

-

Add 25 µL of the appropriate hirudin fragment dilution to the test wells. For the "no inhibitor" control (100% activity), add 25 µL of TBS.

-

Add 25 µL of the thrombin working solution to all wells except the "blank" wells. Add 25 µL of TBS to the blank wells.

-

Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the thrombin.

-

-

Initiate Reaction:

-

Add 25 µL of the chromogenic substrate working solution to all wells to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a pre-warmed (37°C) plate reader.

-

Read the absorbance at 405 nm every 60 seconds for 10-15 minutes (kinetic mode).

-

-

Data Analysis:

-

For each well, calculate the rate of reaction (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Subtract the rate of the blank from all other rates.

-

Normalize the data by expressing each rate as a percentage of the "no inhibitor" control rate.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition.

-

-

Implications for Research and Drug Development

The desulfated hirudin fragment 54-65 serves several critical roles in the scientific community:

-

A Tool for Mechanistic Studies: It allows researchers to specifically block thrombin's exosite I, enabling the study of its role in various physiological processes, such as interactions with other proteins (e.g., Factor V, thrombomodulin) and cell receptors, without affecting the catalytic site.[6][8][11]

-

A Scaffold for Anticoagulant Design: While its own potency is moderate, the peptide serves as a validated starting point for designing more potent and stable peptidomimetics or small molecule inhibitors that target exosite I.[1][17]

-

A Reference Standard: In the development of new direct thrombin inhibitors, the desulfated fragment acts as a valuable benchmark for comparing binding affinity and specificity for exosite I.

The primary drawback for its direct therapeutic use is the relatively low affinity compared to its sulfated parent and full-length hirudin, alongside the general challenges of peptide therapeutics like poor oral bioavailability and rapid in vivo clearance.[17][21] However, its high specificity and well-understood mechanism of action ensure its continued importance as a research tool.

Conclusion

The desulfated hirudin fragment 54-65 is a paradigm for understanding how non-catalytic exosites govern enzyme specificity and function. Its structure, characterized by a precise arrangement of acidic and hydrophobic residues, allows it to bind with high specificity to thrombin's exosite I. The absence of the Tyr63 sulfate group critically reduces its binding affinity, a fact that elegantly underscores the importance of this single post-translational modification for achieving the remarkable potency of native hirudin. As a well-characterized, synthetically accessible molecule, it remains an indispensable tool for researchers investigating the complexities of hemostasis and a foundational scaffold for the development of next-generation antithrombotic agents.

References

- Wang, R., He, C., et al. (2022). Chemical protein synthesis elucidates key modulation mechanism of the tyrosine-O-sulfation in inducing strengthened inhibitory activity of hirudin. Chinese Chemical Letters.

- Jandrot-Perrus, M., Hoinne, D., et al. (1992). Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets. Biochemical Journal.

- Zhang, Y., Wang, Y., et al. (2024). Construction of safer hirudin-derived peptides with enhanced anticoagulant properties based on C-terminal active residue adaptation and modification. Biomedicine & Pharmacotherapy.

- Suda, M., Ohta, M., et al. (1995). Anticoagulant peptides: synthesis, stability and antithrombin activity of hirudin C-terminal-related peptides and their disulfated analog. Chemical & Pharmaceutical Bulletin.

- Krstenansky, J. L., & Mao, S. J. (1987). Anticoagulant peptides: nature of the interaction of the C-terminal region of hirudin with a noncatalytic binding site on thrombin. Journal of Medicinal Chemistry.

- Sone, H., Kikumoto, R., et al. (1993). Structure-activity studies on C-terminal hirudin peptides containing sulfated tyrosine residues. Biological & Pharmaceutical Bulletin.

- Payne, M. H., Krstenansky, J. L., et al. (1991). Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides. Journal of Medicinal Chemistry.

- Fenton, J. W. 2nd, Villanueva, G. B., et al. (1991). Thrombin inhibition by hirudin. Pathophysiology of Haemostasis and Thrombosis.

- Benchchem. (n.d.). Hirudin (54-65) (desulfated). Benchchem.

- Timofeeva, O. A., Sulimov, A. V., et al. (2024). Tyrosine phosphorylation of recombinant hirudin increases affinity to thrombin and antithrombotic activity. Proteins: Structure, Function, and Bioinformatics.

- Cayman Chemical. (n.d.). Hirudin (54-65; non-sulfated) (trifluoroacetate salt). Cayman Chemical.

- MedKoo Biosciences. (n.d.). Hirudin TFA salt. MedKoo.

- Di, C., Dong, J., et al. (2013). A novel hirudin derivative characterized with anti-platelet aggregations and thrombin inhibition. BMC Biotechnology.

- Pineda, A. O., Chen, Z., et al. (2013). Crystal Structure of Thrombin Bound to the Uncleaved Extracellular Fragment of PAR1. Journal of Biological Chemistry.

- Vulcanchem. (n.d.). Hirudin (54-65) (desulfated). Vulcanchem.

- Chromogenix. (n.d.). Hirudin. ChromogenicSubstrates.com.

- Ofosu, F. A., & Maraganore, J. M. (1992). Inhibition of the amplification reactions of blood coagulation by site-specific inhibitors of α-thrombin. Biochemical Journal.

- Fredenburgh, J. C., Stafford, A. R., et al. (2008). Long Range Communication between Exosites 1 and 2 Modulates Thrombin Function. Journal of Biological Chemistry.

- Scheraga, H. A., & Ni, F. (1990). Thrombin-bound conformation of the C-terminal fragments of hirudin determined by transferred nuclear Overhauser effects. Biochemistry.

- MedchemExpress. (n.d.). Hirudin (54-65). MedchemExpress.com.

- Wang, Z., Zhang, J., et al. (2024). Identification, screening, and comprehensive evaluation of novel thrombin inhibitory peptides from the hirudo produced using pepsin. Frontiers in Nutrition.

- Wang, Z., Zhang, J., et al. (2024). Identification, screening, and comprehensive evaluation of novel thrombin inhibitory peptides from the hirudo produced using pepsin. Frontiers in Nutrition.

- Markwardt, F. (1970). Hirudin as an Inhibitor of Thrombin. Methods in Enzymology.

- LookChem. (n.d.). HIRUDIN (54-65) (DESULFATED). LookChem.

- Celie, P. H., & Verhamme, I. M. (2014). GpIbα Interacts Exclusively with Exosite II of Thrombin. PLoS ONE.

- Cambridge Bioscience. (n.d.). Hirudin (54-65; non-sulfated) (trifluoroacetate salt). Cambridge Bioscience.

- Fenton, J. W. 2nd, Villanueva, G. B., et al. (1991). Thrombin Inhibition by Hirudin: How Hirudin Inhibits Thrombin. Pathophysiology of Haemostasis and Thrombosis.

- De Filippis, V., Vindigni, A., et al. (1995). Core Domain of Hirudin from the Leech Hirudinaria manillensis: Chemical Synthesis, Purification, and Characterization of a Trp3 Analog. Biochemistry.

- Rydel, T. J., Tulinsky, A., et al. (1991). Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition. Journal of Molecular Biology.

- Maraganore, J. M., & Fenton, J. W. 2nd. (1994). Hirudin: Clinical Potential of a Thrombin Inhibitor. Drugs.

- Bachem AG. (n.d.). Hirudin (54-65) (desulfated). Cambridge Bioscience.

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. Hirudin: clinical potential of a thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine phosphorylation of recombinant hirudin increases affinity to thrombin and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thrombin inhibition by hirudin: how hirudin inhibits thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long Range Communication between Exosites 1 and 2 Modulates Thrombin Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Construction of safer hirudin-derived peptides with enhanced anticoagulant properties based on C-terminal active residue adaptation and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sci-Hub. Thrombin Inhibition by Hirudin: How Hirudin Inhibits Thrombin / Pathophysiology of Haemostasis and Thrombosis, 1991 [sci-hub.st]

- 11. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]

- 12. medkoo.com [medkoo.com]

- 13. lookchem.com [lookchem.com]

- 14. Anticoagulant peptides: nature of the interaction of the C-terminal region of hirudin with a noncatalytic binding site on thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thrombin-bound conformation of the C-terminal fragments of hirudin determined by transferred nuclear Overhauser effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. Anticoagulant peptides; synthesis, stability and antithrombin activity of hirudin C-terminal-related peptides and their disulfated analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity studies on C-terminal hirudin peptides containing sulfated tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hirudin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Tyrosine Sulfation in Hirudin: Mechanistic Impact and Bioengineering Strategies

[1]

Executive Summary

Hirudin, a 65-amino acid peptide derived from the medicinal leech (Hirudo medicinalis), represents the gold standard for direct thrombin inhibition.[1][2] However, a critical disparity exists between the native protein and its clinical recombinant counterparts (e.g., lepirudin, desirudin). Native hirudin undergoes a specific post-translational modification (PTM)—O-sulfation at Tyrosine-63 (Tyr63) —which increases its binding affinity for thrombin by approximately 10-fold compared to desulfated recombinant forms.[3]

This technical guide dissects the structural role of Tyr63 sulfation, quantifies its kinetic impact, and details the bioengineering protocols required to reintroduce this critical PTM for next-generation anticoagulant development.

Structural Mechanism: The Electrostatic Lock

The potency of hirudin relies on a bivalent binding mode. The N-terminal domain blocks the thrombin active site, while the C-terminal tail wraps around the enzyme's anion-binding exosite I .[3] This exosite is a highly basic surface patch on thrombin that normally docks fibrinogen.

The Role of Tyr63-Sulfate

In desulfated recombinant hirudin, the C-terminal tail relies on weak electrostatic interactions. However, in native sulfated hirudin, the sulfate group at Tyr63 acts as a "super-anion."

-

Key Interaction: Crystallographic studies reveal that the sulfate group of Tyr63 forms a high-energy salt bridge (distance ~3.1 Å) specifically with Lysine-81 (Lys81) of thrombin.[2]

-

Conformational Locking: This interaction forces a conformational change in the Lys81 side chain, locking the hirudin tail into a rigid, high-affinity state that sterically hinders fibrinogen access more effectively than the flexible tail of the desulfated variant.

Diagram: Molecular Interaction Pathway

The following diagram illustrates the mechanistic divergence between sulfated and desulfated binding modes.

Figure 1: Mechanistic divergence in binding topology between sulfated and desulfated hirudin variants.

Quantitative Impact: Kinetic Data Analysis

The absence of the sulfate group does not merely reduce binding; it fundamentally alters the dissociation kinetics (

Table 1: Comparative Kinetics of Hirudin Variants

| Parameter | Native Hirudin (Sulfated) | Recombinant Hirudin (Desulfated) | Impact of Sulfation |

| Modification | Tyr63-O-SO₃ | None (Tyr63-OH) | Electrostatic Gain |

| Inhibition Constant ( | ~20 - 25 fM | ~200 - 400 fM | 10-20x Potency Increase |

| Binding Energy ( | High Stability | Moderate Stability | Salt Bridge Stabilization |

| Primary Interaction | Lys81 (Thrombin) Salt Bridge | General Electrostatic (Exosite I) | Specificity |

Data Sources: ,

Production Strategies: Overcoming the Prokaryotic Barrier

Standard expression systems (E. coli, S. cerevisiae) lack the specific tyrosylprotein sulfotransferases (TPSTs) required to sulfate Tyr63. To produce high-affinity "native-like" hirudin, researchers must employ one of three advanced strategies.

Strategy A: Genetic Code Expansion (Amber Suppression)

This is the most scalable method for producing homogeneous sulfated proteins in E. coli.

-

Host: Engineered E. coli strain (e.g., release factor 1 knockout).

-

Machinery: Orthogonal tRNA/tRNA-synthetase pair evolved to recognize sulfotyrosine (sTyr).

-

Induction: The codon for Tyr63 is mutated to the Amber stop codon (TAG). sTyr is supplied in the media.

-

Result: Site-specific incorporation of sTyr at position 63 during translation.

Strategy B: In Vitro Enzymatic Sulfation

Useful for converting existing recombinant stocks.

-

Precursor: Purified desulfated recombinant hirudin.

-

Enzyme: Recombinant TPST (Tyrosylprotein Sulfotransferase) from leech or mammalian sources.

-

Cofactor: PAPS (3'-phosphoadenosine-5'-phosphosulfate) as the sulfate donor.

-

Reaction: Incubate at pH 7.0.

-

Limitation: High cost of PAPS and incomplete conversion yields.

Diagram: Bioengineering Workflows

Figure 2: Comparison of standard vs. genetic code expansion workflows for sulfo-hirudin production.

Analytical Protocol: Verifying Sulfation

Detecting sulfation is notoriously difficult because the sulfate ester bond is labile and often falls off during standard Mass Spectrometry (MS) ionization (MALDI/ESI), leading to false negatives (appearing as desulfated tyrosine).

Validated Protocol: UVPD-MS Analysis

To confirm the presence of sulfation without destroying it, use Ultraviolet Photodissociation (UVPD) rather than standard Collision-Induced Dissociation (CID).

Step-by-Step Methodology:

-

Sample Prep: Desalt purified hirudin using C18 ZipTips. Resuspend in 50% acetonitrile/0.1% formic acid.

-

Ionization: Introduce sample via Nano-ESI in Negative Ion Mode (sulfate groups ionize better in negative mode and are more stable).

-

Fragmentation (The Critical Step):

-

Avoid: Standard CID (causes neutral loss of 80 Da, indistinguishable from noise).

-

Apply: 193 nm UVPD.[4] This high-energy method fragments the peptide backbone while preserving the weak side-chain sulfate modification.

-

-

Data Analysis: Look for the mass shift of +80 Da on the Tyr63-containing fragment ions.

-

Differentiation: If ambiguity exists between Phosphorylation (+80 Da) and Sulfation (+80 Da), treat a control aliquot with Alkaline Phosphatase . Phosphates will be removed; sulfates will remain.

Diagram: Analytical Decision Tree

Figure 3: Optimized mass spectrometry workflow for preserving and detecting labile sulfate modifications.

References

-

Crystal Structure of a Biosynthetic Sulfo-hirudin Complexed to Thrombin. National Institutes of Health (PMC).Link

-

Conversion of recombinant hirudin to the natural form by in vitro tyrosine sulfation. PubMed.Link[5]

-

Direct Identification of Tyrosine Sulfation by using Ultraviolet Photodissociation Mass Spectrometry. National Institutes of Health (PMC).Link

-

Determination of the sites of tyrosine O-sulfation in peptides and proteins. Nature Methods.Link[6]

-

Structure-activity studies on C-terminal hirudin peptides containing sulfated tyrosine residues. PubMed.[7][8]Link[7]

Sources

- 1. Structural basis of RGD-hirudin binding to thrombin: Tyr3 and five C-terminal residues are crucial for inhibiting thrombin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structure of a Biosynthetic Sulfo-hirudin Complexed to Thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. html.rhhz.net [html.rhhz.net]

- 4. Direct Identification of Tyrosine Sulfation by using Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conversion of recombinant hirudin to the natural form by in vitro tyrosine sulfation. Differential substrate specificities of leech and bovine tyrosylprotein sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the sites of tyrosine O-sulfation in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Thrombin Exosite I & Hirudin (54-65) Interaction

[1]

Executive Summary

The interaction between Thrombin Exosite I (Anion-Binding Exosite I, ABE-I) and the C-terminal tail of Hirudin (residues 54-65) represents a canonical model of protein-peptide recognition driven by electrostatic steering followed by hydrophobic locking .[1] This interaction is not merely a structural curiosity but the foundational mechanism for a class of bivalent direct thrombin inhibitors (DTIs), most notably Bivalirudin .

This guide provides a rigorous technical analysis of the molecular architecture, thermodynamic parameters, and experimental protocols required to characterize this interaction. It is designed to serve as a reference for optimizing bivalent inhibitor design and validating binding kinetics in pre-clinical workflows.

Molecular Architecture: The "Steering and Locking" Mechanism

Thrombin possesses two electropositive exosites that flank the active site.[2] Exosite I is the primary recognition site for fibrinogen, PAR-1, and thrombomodulin. Hirudin, a potent inhibitor from Hirudo medicinalis, utilizes its acidic C-terminal tail (residues 54-65) to bind Exosite I with high affinity, effectively blocking substrate docking without occluding the active site directly.[1]

The Electrostatic Steering (The "Pull")

The initial encounter is driven by long-range electrostatic attraction. The C-terminal tail of Hirudin is highly anionic (rich in Asp/Glu), while Exosite I is densely populated with basic residues.

-

Thrombin Basic Cluster: Arg73, Arg75, Arg77 (The "Basic Triad"), along with Lys36 and Lys149.

-

Hirudin Anionic Counterparts: Asp55, Glu57, Glu58, Glu61, Glu62.

The Hydrophobic Lock (The "Fit")

Upon binding, the disordered C-tail of Hirudin adopts a structured conformation, often described as a 3

-

Thrombin Hydrophobic Cleft: Phe34, Leu65, Tyr76, Ile82.

-

Hirudin Hydrophobic Motif: Phe56, Ile59, Pro60, Tyr63, Leu64.

ngcontent-ng-c3009699313="" class="ng-star-inserted">Critical Note on Sulfation: In native Hirudin, Tyr63 is sulfated.[3] This post-translational modification increases binding affinity by approximately 10-fold (Kd drops from ~200 nM to ~20 nM) due to enhanced electrostatic and H-bonding networks with Thrombin's Tyr76 and Ile82 region [1].

Interaction Map

Figure 1: Residue-level interaction map between Thrombin Exosite I and Hirudin (54-65).[1][4] Electrostatic steering guides the peptide, while hydrophobic contacts stabilize the complex.

Thermodynamic & Kinetic Profile[1][5][6]

Understanding the quantitative parameters is essential for designing competitive inhibitors. The values below represent consensus data from Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) studies.

Table 1: Comparative Binding Metrics

| Ligand Variant | Kd (Equilibrium Constant) | ΔH (Enthalpy) | Mechanism Note | Source |

| Hirudin (Full Length) | ~20 fM (femtomolar) | -1.7 kcal/mol/K (ΔCp) | Bivalent (Active Site + Exosite I) | [2] |

| Hirudin (54-65) Sulfated | 20 - 50 nM | High Exothermic | Native C-tail interaction | [3] |

| Hirudin (54-65) Unsulfated | 150 - 340 nM | Moderate Exothermic | "Hirugen" - Standard synthetic peptide | [4] |

| Bivalirudin (Drug) | ~2 nM | Exothermic | Synthetic Bivalent Analog | [5] |

Key Insight: The unsulfated peptide (Hirugen) is significantly weaker than the sulfated form, highlighting the critical role of Tyr63 sulfation in native biology. However, for synthetic drug design (like Bivalirudin), the ~200 nM affinity of the C-tail is sufficient when coupled with an active-site linker [5].

Experimental Characterization Protocols

To validate these interactions in a lab setting, the following protocols are recommended. These are designed to be self-validating by including specific negative controls.

Protocol A: Surface Plasmon Resonance (SPR)

Objective: Determine kinetic rate constants (

Methodology:

-

Ligand Immobilization: Immobilize Human

-Thrombin on a CM5 sensor chip using standard amine coupling.-

Target Level: Low density (~500-1000 RU) to minimize mass transport limitations.[1]

-

Reference Channel: Activate and block flow cell 1 (without protein) to serve as a blank.

-

-

Analyte Preparation: Prepare a dilution series of Hirudin(54-65) (0 nM to 2000 nM) in running buffer (HBS-EP+).

-

Injection Cycle:

-

Flow rate: 30 µL/min (high flow to reduce rebinding).

-

Contact time: 120s.

-

Dissociation time: 300s.

-

-

Regeneration: Short pulse (30s) of 0.5 M NaCl or 10 mM Glycine-HCl pH 2.5. Note: Exosite binders usually dissociate completely; harsh regeneration may not be needed.

Self-Validation Step: Inject

Figure 2: SPR workflow for characterizing Thrombin-Hirudin interaction.[1] Includes a critical validation step using Gamma-Thrombin.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Measure thermodynamic parameters (

-

Cell: Human

-Thrombin (10-20 µM) in PBS pH 7.4.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -

Syringe: Hirudin(54-65) peptide (150-200 µM).

-

Titration: 20 injections of 2 µL each at 25°C.

-

Analysis: Integrate peaks and fit to a "One Set of Sites" model.

-

Expectation: Exothermic reaction (negative peaks).[1]

should be close to 1.0.

Therapeutic Application: From Hirudin to Bivalirudin

The interaction described above is the mechanistic basis for Bivalirudin (Angiomax), a reversible Direct Thrombin Inhibitor used in percutaneous coronary intervention (PCI).[1]

Mechanism of Action

Bivalirudin is a 20-mer peptide that mimics the bivalent nature of native Hirudin but adds a "safety switch."

-

C-Terminal Domain: (Residues 11-20) Analogous to Hirudin(54-65). Binds Exosite I with high affinity, anchoring the drug to thrombin.

-

Linker: (Gly)4 spacer. Bridges the distance to the active site.

-

N-Terminal Domain: (D-Phe-Pro-Arg-Pro). Binds the Active Site (catalytic center).[1]

-

The Safety Switch (Cleavage): Unlike Hirudin, the bond between Arg3 and Pro4 in Bivalirudin is slowly cleaved by Thrombin itself. Once cleaved, the N-terminal fragment dissociates from the active site. The C-terminal fragment remains bound to Exosite I (as a weak inhibitor), but the active site is restored. This makes the anticoagulation reversible and transient (

~ 25 mins) [6].ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

Figure 3: The "Safety Switch" mechanism of Bivalirudin.[1] Proteolytic cleavage converts the potent bivalent inhibitor into a weak exosite-only binder.

References

-

Rydel, T. J., et al. (1991).[1] "The structure of a recombinant hirudin-thrombin complex." Science, 249(4966), 277-280.[1]

-

Stone, S. R., & Hofsteenge, J. (1986).[1] "Kinetics of the inhibition of thrombin by hirudin." Biochemistry, 25(16), 4622-4628.[1]

-

Skrzypczak-Jankun, E., et al. (1991).[1] "Structure of the hirugen and hirulog 1 complexes of alpha-thrombin." Journal of Molecular Biology, 221(4), 1379-1393.[1]

-

Myles, T., et al. (2001).[1] "Electrostatic steering and ionic tethering in the formation of the thrombin-hirudin complex." Biochemistry, 40(16), 4972-4979.[1]

-

Warkentin, T. E., et al. (2008).[1] "Bivalirudin." Thrombosis and Haemostasis, 99(5), 830-839.[1]

-

Fenton, J. W., et al. (2008).[1] "Thrombin active site regions." Seminars in Thrombosis and Hemostasis, 24(2), 87-91.[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Long Range Communication between Exosites 1 and 2 Modulates Thrombin Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Chemical Synthesis of Hirudin (54-65) (desulfated)

This guide provides a comprehensive technical overview of Hirudin (54-65) (desulfated), a pivotal peptide fragment in the study of thrombin inhibition and anticoagulation. We will explore its historical discovery, the rationale behind its scientific importance, and a detailed, field-proven methodology for its chemical synthesis and purification. This document is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and anticoagulant research.

Introduction: From Leech Saliva to a Precision Research Tool

Native hirudin is a 65-amino acid polypeptide.[2] Its remarkable inhibitory power stems from a dual-binding mechanism: its N-terminal domain blocks the catalytic active site of thrombin, while its acidic C-terminal tail binds to a secondary site on thrombin known as the anion-binding exosite I (ABE-I).[8] This exosite is crucial for thrombin's recognition of its primary substrate, fibrinogen.

The focus of this guide, the dodecapeptide fragment Hirudin (54-65), represents this critical C-terminal tail. This fragment on its own can inhibit thrombin's clotting activity without blocking the catalytic site, making it an invaluable tool for dissecting the specific interactions at the ABE-I.[9]

The Significance of Tyrosine Sulfation (and its Absence)

A key feature of native hirudin is a post-translational modification: the sulfation of the tyrosine residue at position 63 (Tyr63). This single modification enhances the peptide's binding affinity for thrombin by approximately tenfold.[8][10] Consequently, recombinant hirudins, which often lack this modification, show reduced efficacy.[5]

This observation makes the desulfated form of Hirudin (54-65) a crucial experimental control and a distinct research tool. By comparing the activity of the sulfated and desulfated fragments, researchers can precisely quantify the energetic contribution of the sulfate group to the thrombin-hirudin interaction. The desulfated variant, with its reduced affinity, is particularly useful for competitive binding studies and for mapping the ABE-I binding domain.[8] It allows for a more nuanced modulation of thrombin's activity, which is essential for investigating its role in platelet activation, coagulation pathways, and thrombosis models.[8][9]

Strategic Approach: Solid-Phase Peptide Synthesis (SPPS)

The most reliable and efficient method for producing Hirudin (54-65) (desulfated) is the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[8] This technique, pioneered by R.B. Merrifield, involves the stepwise assembly of an amino acid chain on an insoluble polymer resin support.[11] The key advantage of SPPS is that excess reagents and by-products are easily removed by simple filtration and washing at the end of each reaction cycle, driving the reactions to completion and simplifying purification.[11]

The synthesis begins with the C-terminal amino acid (Glutamine in this case) covalently attached to the resin. The synthesis then proceeds through repeated cycles of N-terminal Fmoc group deprotection and subsequent coupling of the next Fmoc-protected amino acid until the full 12-amino acid sequence is assembled.[8]

Causality in Experimental Design

-

Choice of Strategy (Fmoc vs. Boc): The Fmoc/tBu strategy is selected over the older Boc/Bzl strategy due to its use of milder reagents. Fmoc group removal is achieved with a weak base (piperidine), while the final cleavage from the resin and side-chain deprotection uses trifluoroacetic acid (TFA). The Boc strategy requires repeated use of TFA for deprotection and the extremely corrosive and hazardous hydrofluoric acid (HF) for final cleavage. The milder conditions of the Fmoc strategy are more compatible with complex peptides and modern instrumentation.

-

Choice of Resin: A Rink Amide resin is often chosen.[8][12] This is a strategic choice based on the desired C-terminus. The linker on the Rink Amide resin is designed to be cleaved by TFA to yield a C-terminal amide. If a C-terminal carboxylic acid were desired, a Wang or 2-chlorotrityl resin would be used.[12]

-

Choice of Coupling Reagents: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed.[8] These are aminium-based coupling reagents that react with the free carboxyl group of the incoming amino acid to form a highly reactive active ester in situ. This active ester readily reacts with the free N-terminal amine of the resin-bound peptide, forming the peptide bond with high efficiency and minimizing side reactions, particularly racemization.

Synthesis and Purification Workflow

The overall process for generating high-purity Hirudin (54-65) (desulfated) can be broken down into four key stages: Peptide Assembly, Cleavage and Deprotection, Purification, and Characterization.

Caption: Workflow for the synthesis of Hirudin (54-65).

Quantitative Data & Peptide Profile

The target peptide, Hirudin (54-65) (desulfated), has the following sequence and properties.

| Parameter | Value |

| Sequence | Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln |

| Residues | 54-65 |

| Molecular Formula | C₆₆H₉₃N₁₃O₂₅ |

| Average Molecular Weight | 1472.5 g/mol |

| Key Feature | Desulfated Tyrosine at position 63 |

| Binding Target | Thrombin Anion-Binding Exosite I (ABE-I) |

| Primary Function | Inhibits thrombin-induced platelet aggregation[8] |

Detailed Experimental Protocol: Fmoc SPPS

This protocol describes a standard manual synthesis. The process is self-validating through monitoring of each deprotection and coupling step, typically using a colorimetric test like the Kaiser test.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Asp(OtBu), Glu(OtBu), Tyr(tBu))

-

Coupling Reagent: HBTU

-

Activation Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Solution: 20% (v/v) piperidine in Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvent: Methanol (MeOH)

Protocol:

-

Resin Swelling: Place the Rink Amide resin in a reaction vessel. Swell the resin in DMF for 30 minutes with gentle agitation. Drain the solvent.

-

Initial Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat with fresh piperidine solution for 15 minutes. Drain.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Example: Coupling Fmoc-Leu-OH):

-

In a separate vial, dissolve 3 equivalents (eq) of Fmoc-Leu-OH and 2.95 eq of HBTU in DMF.

-

Add 6 eq of DIPEA to the vial. This is the activation step. The solution will typically change color. Allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

(Self-Validation Point): Perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If positive (beads turn blue), recouple the amino acid.

-

-

Iterative Cycles: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the sequence, working backwards from the C-terminus (Leu, Tyr, Glu, etc.).

Protocol: Cleavage and Global Deprotection

Caution: This step must be performed in a certified fume hood. Trifluoroacetic acid (TFA) is highly corrosive.

Materials:

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water. TIS and water act as "scavengers" to trap reactive carbocations generated during the removal of side-chain protecting groups, preventing side reactions.

-

Cold diethyl ether

Protocol:

-

After the final amino acid (Gly) is coupled and its Fmoc group is removed, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail fresh.

-

Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours. The peptide is cleaved from the resin and all side-chain protecting groups are removed.

-

Filter the resin and collect the filtrate (which contains the crude peptide) into a fresh conical tube.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

-

Centrifuge the mixture to pellet the crude peptide. Decant the ether.

-

Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage by-products.

-

Dry the white peptide powder under vacuum.

Protocol: Purification and Characterization

The industry standard for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8]

Workflow:

-

Purification (RP-HPLC):

-

Dissolve the crude peptide in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water).

-

Inject the solution onto a preparative C18 RP-HPLC column.

-

Elute the peptide using a gradient of increasing acetonitrile (containing 0.1% TFA) against the aqueous buffer.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the main peak.

-

-

Characterization (LC-MS):

-

Combine the pure fractions and confirm the identity of the peptide using Liquid Chromatography-Mass Spectrometry (LC-MS). The observed mass should match the calculated theoretical mass of Hirudin (54-65).[8]

-

Analyze the purity of the combined fractions using analytical RP-HPLC. A purity of >95% is typically required for biological assays.

-

-

Lyophilization: Freeze-dry the pure, verified fractions to obtain a stable, fluffy white powder.

Caption: Binding mechanism of full-length Hirudin to Thrombin.

Conclusion and Future Perspectives

The synthesis of desulfated Hirudin (54-65) is a prime example of how chemical peptide synthesis provides indispensable tools for biological and pharmacological research. The ability to precisely construct this peptide without the native Tyr63 sulfation allows for a rigorous investigation of structure-activity relationships in thrombin inhibition.[9][10] This fragment continues to serve as a foundational model for the design of novel synthetic anticoagulants. Future work in this area may involve incorporating non-natural amino acids to enhance stability and binding affinity or using this peptide as a scaffold for developing even more specific inhibitors of thrombin and other related proteases. The robust and validated protocols outlined herein provide a clear and reliable pathway for researchers to produce this critical reagent for their own investigations into hemostasis and thrombosis.

References

- Benchchem. Hirudin (54-65) (desulfated) | Thrombin Inhibitor.

- KINTAI. (2023). What is The Natural Source of Hirudin?.

- PubMed. (n.d.). Desulfated hirugen (hirudin 54-65) induces endothelium-dependent relaxation of porcine pulmonary arteries.

- Mcule. (n.d.). Hirudin (54-65).

- Wikipedia. (n.d.). Hirudin.

- PubMed. (n.d.). Effect of the Hirudin Carboxy-Terminal Peptide 54-65 on the Interaction of Thrombin With Platelets.

- PubMed. (2023). Exploiting Chemical Protein Synthesis to Study the Role of Tyrosine Sulfation on Anticoagulants from Hematophagous Organisms.

- Wikipedia. (n.d.). Discovery and development of direct thrombin inhibitors.

- PubMed. (1991). The history of leeching and hirudin.

- Frontiers in Pharmacology. (n.d.). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review.

- ResearchGate. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

- Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.

- SpringerLink. (2022). Chemical protein synthesis elucidates key modulation mechanism of the tyrosine-O-sulfation in inducing strengthened inhibitory activity of hirudin.

Sources

- 1. kintai-bio.com [kintai-bio.com]

- 2. Hirudin - Wikipedia [en.wikipedia.org]

- 3. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]

- 4. The history of leeching and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review [frontiersin.org]

- 6. html.rhhz.net [html.rhhz.net]

- 7. 水蛭素(54-65)(脱硫) | Peptides 1 | CAS 113274-56-9 | Hirudin (54-65) | 抗凝剂 | 美国InvivoChem [invivochem.cn]

- 8. Hirudin (54-65) (desulfated) | Thrombin Inhibitor [benchchem.com]

- 9. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploiting Chemical Protein Synthesis to Study the Role of Tyrosine Sulfation on Anticoagulants from Hematophagous Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. chem.uci.edu [chem.uci.edu]

Biochemical Properties of Hirudin (54-65) (Desulfated): A Technical Dossier

Executive Summary: The Exosite I Probe

Hirudin (54-65) (desulfated) represents a critical molecular tool in hemostasis research and drug discovery.[1] Unlike full-length recombinant hirudin (rHirudin), which acts as a bivalent inhibitor blocking both the active site and Exosite I of thrombin, this C-terminal dodecapeptide functions exclusively as an Exosite I (Anion-Binding Exosite I) antagonist .

By lacking the sulfation at Tyr63 found in the native leech-derived peptide, the desulfated analog exhibits a "tuned" affinity (micromolar range), making it an ideal competitive probe for mapping thrombin-ligand interactions without the irreversible-like binding kinetics of the native sulfated form. This guide details its physicochemical profile, mechanistic action, and validated experimental protocols for its use in biochemical assays.

Molecular Architecture & Physicochemical Profile[2]

The efficacy of Hirudin (54-65) is dictated by its highly acidic sequence, designed to complement the electropositive surface of Thrombin Exosite I.

Sequence and Properties[3]

| Property | Specification |

| Sequence (One-Letter) | GDFEEIPEEYLQ |

| Sequence (Three-Letter) | Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln |

| Molecular Weight | ~1468.5 g/mol |

| Theoretical pI | ~3.4 (Highly Acidic) |

| Net Charge (pH 7.4) | -6 to -7 |

| Modifications | Desulfated at Tyr63 (Native Tyr is sulfated) |

| Solubility | Soluble in water/buffer; requires pH adjustment (see protocols) |

Structural Determinants of Binding

The peptide does not bind randomly. It adopts a specific conformation upon docking:

-

N-terminal Anchor (Asp55, Glu57, Glu58): Forms electrostatic salt bridges with the basic residues (Arg73, Arg75, Arg77) of Thrombin Exosite I.

-

Hydrophobic Core (Phe56, Ile59, Pro60, Leu64): Buries into the hydrophobic patch of Exosite I, providing specificity.

-

C-Terminal Helix: Residues 60-64 tend to form a

-helical turn, stabilizing the complex.

Mechanistic Profile: The "Sulfation Gap"

Understanding the difference between the sulfated and desulfated forms is crucial for experimental design.

Mode of Inhibition

Hirudin (54-65) is a non-competitive inhibitor regarding small synthetic substrates (like S-2238) but a competitive inhibitor regarding macromolecular substrates (like Fibrinogen or PAR-1).

-

Active Site: Remains open. Small chromogenic substrates can still be hydrolyzed.

-

Exosite I: Occluded. Fibrinogen cannot dock to be cleaved into fibrin.

Binding Kinetics (The Sulfation Effect)

Native hirudin relies on sulfated Tyr63 to achieve femtomolar/nanomolar affinity. The removal of the sulfate group in Hirudin (54-65) (desulfated) results in a significant drop in affinity, shifting the

| Ligand Variant | Affinity ( | Kinetic Characteristic |

| Native Hirudin (Full) | ~20 fM ( | Essentially irreversible |

| Hirudin (54-65) Sulfated | ~50–150 nM | Tight binding |

| Hirudin (54-65) Desulfated | 0.2 – 1.5 µM | Reversible, fast-exchange |

Scientist's Insight: The micromolar affinity of the desulfated form is actually advantageous for competition assays. It allows for the displacement of the peptide by test compounds (drug candidates) in high-throughput screening (HTS), whereas displacing a nanomolar binder would require prohibitively high concentrations of the test compound.

Visualizing the Mechanism

The following diagram illustrates the specific blockade of Exosite I by Hirudin (54-65) and how it differs from active site inhibition.

Caption: Hirudin (54-65) selectively occupies Exosite I, blocking Fibrinogen recognition while leaving the Active Site accessible to small molecules.

Validated Experimental Protocols

Peptide Reconstitution (Critical Step)

Due to the high abundance of Glutamic Acid (Glu) and Aspartic Acid (Asp), the peptide is acidic. Dissolving it in pure water can lower the pH significantly, potentially causing aggregation or affecting downstream enzymatic activity.

-

Weighing: Accurately weigh the lyophilized powder.

-

Solvent: Use a neutral buffer (e.g., PBS pH 7.4 or 50 mM Tris-HCl) rather than unbuffered water.

-

Alternative: Dissolve in a small volume of 0.1 M

(ammonium hydroxide) to ensure solubility, then dilute rapidly into the working buffer.

-

-

Concentration Verification: Do not rely solely on weight. Verify concentration using UV absorbance at 280 nm (Extinction coefficient

due to one Tyrosine residue).

Thrombin Inhibition Assay (Fibrinogen Clotting)

This assay measures the biological relevance of the peptide (anticoagulant activity).

-

Reagents:

-

Human

-Thrombin (0.5 U/mL final). -

Fibrinogen (2 mg/mL final).

-

Hirudin (54-65) Desulfated (Serial dilutions: 0.1 µM – 50 µM).

-

Buffer: 50 mM Tris, 100 mM NaCl, 0.1% PEG-8000, pH 7.4.

-

-

Workflow:

-

Incubate Thrombin + Hirudin Peptide for 10 minutes at 37°C.

-

Add Fibrinogen to initiate clotting.

-

Measure Clotting Time (using a coagulometer or turbidity at 405 nm).

-

-

Expected Result: Dose-dependent prolongation of clotting time.[2]

typically falls in the 1–5 µM range.

Exosite I Binding Competition (Chromogenic Readout)

Since Hirudin (54-65) does not block the active site, a standard chromogenic assay (S-2238) will not show inhibition unless a competitor is used that does affect the active site allosterically, or if the assay is set up to measure the displacement of an Exosite-dependent activator.

Correct Approach for Research: Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for direct binding constants.

SPR Workflow (Biacore):

-

Immobilization: Immobilize Thrombin on a CM5 chip (amine coupling).

-

Injection: Inject Hirudin (54-65) (desulfated) at concentrations ranging from 0.1 µM to 10 µM.

-

Analysis: Fit to a 1:1 Langmuir binding model.

-

Note: Desulfated kinetics are fast (

and

-

Experimental Workflow Diagram

Caption: Standardized workflow for handling and characterizing Hirudin (54-65) desulfated.

Therapeutic & Research Implications

The Bivalirudin Connection

Hirudin (54-65) is the structural parent of the C-terminal tail of Bivalirudin (Angiomax). Bivalirudin is a bivalent inhibitor consisting of:

-

Active site inhibitor (D-Phe-Pro-Arg).

-

Linker (Tetra-Gly).

-

Hirudin (54-65) analog.

The desulfated nature of the Hirudin (54-65) tail in Bivalirudin is intentional. It allows for reversible inhibition . Once thrombin cleaves the Arg-Pro bond at the active site end of Bivalirudin, the C-terminal tail (Hirudin 54-65) dissociates due to its moderate (micromolar) affinity, restoring thrombin function. This safety feature (reversibility) is directly derived from the biochemical properties of the desulfated peptide described here.

Research Utility

-

Mapping: Used to define the boundaries of Exosite I.[1]

-

Displacement: Used to displace other Exosite I binders (e.g., Factor V, Factor VIII, PAR-1) to study their specific roles in coagulation cascades.

References

-

BenchChem. Hirudin (54-65) (desulfated) | Thrombin Inhibitor.

-

National Institutes of Health (NIH) / PubMed. Thrombin inhibition by hirudin.

-

Cayman Chemical. Hirudin (54-65) (desulfated) Safety Data Sheet.

-

Creative Enzymes. Hirudin - Antithrombotic Effects and Properties.

-

MedChemExpress. Hirudin (55-65) Sulfated vs Desulfated Properties.

-

ResearchGate. Thrombin-ligand complexes and Exosite I interactions. [3]

Sources

Hirudin (54-65) (Desulfated): Probing Thrombin Exosite I in Coagulation Mechanisms

[1][2]

Executive Summary

Hirudin (54-65) (desulfated) is a synthetic C-terminal peptide fragment of the potent natural thrombin inhibitor hirudin.[1] Unlike full-length hirudin, which blocks both the catalytic active site and the anion-binding exosite I (ABE-I), this 12-residue fragment binds exclusively to Exosite I .

This unique specificity makes it an indispensable tool for "mechanistic dissection."[1] It allows researchers to selectively inhibit thrombin’s docking interactions (e.g., with fibrinogen, PAR-1, thrombomodulin) without occluding the catalytic center. This guide details the biochemical properties, mechanistic utility, and validated protocols for using Hirudin (54-65) to isolate exosite-dependent coagulation events.

Part 1: Biochemical Profile & Stability

Chemical Identity[3]

-

Sequence (Three-Letter): Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln[5][2][3][4][6]

-

Isoelectric Point (pI): ~3.9 (Highly Acidic)

-

Solubility: Soluble in water and neutral/basic buffers (e.g., PBS pH 7.4). Due to the high content of acidic residues (Glu/Asp), solubility decreases significantly at pH < 4.0.